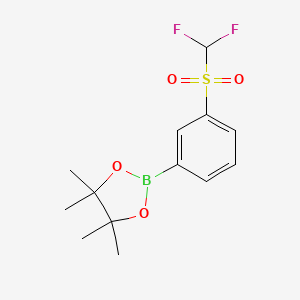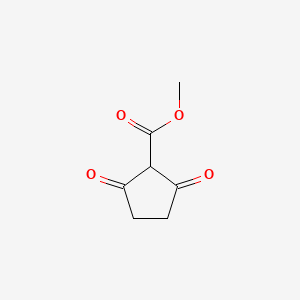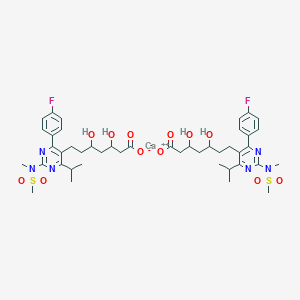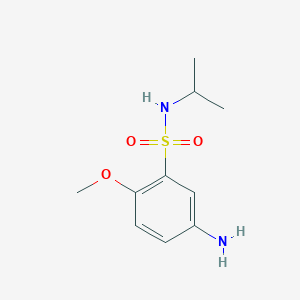
4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a fluorinated pyridine ring and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学的研究の応用
4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
作用機序
The mechanism of action of 4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity. Additionally, the thiazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
- 4-(5-Fluoropyridin-2-yl)morpholine
- N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
- (5-Fluoropyridin-2-yl)boronic acid
Uniqueness
4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine is unique due to the combination of the fluoropyridine and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological or material properties .
特性
分子式 |
C8H6FN3S |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
4-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6FN3S/c9-5-1-2-6(11-3-5)7-4-13-8(10)12-7/h1-4H,(H2,10,12) |
InChIキー |
KINTTXSDJGHOLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1F)C2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




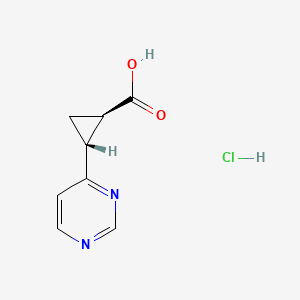

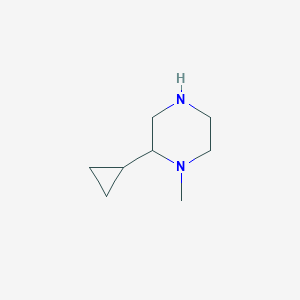
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid](/img/structure/B13531970.png)
